molecular formula C5H12N2O B7866954 4-(Methylamino)butanamide

4-(Methylamino)butanamide

Cat. No.: B7866954
M. Wt: 116.16 g/mol
InChI Key: COTFQUPGWBMXMW-UHFFFAOYSA-N
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Description

4-(Methylamino)butanamide is an organic compound with the molecular formula C5H12N2O It is a derivative of butanamide, where a methylamino group is attached to the fourth carbon of the butanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Methylamino)butanamide can be synthesized through several methods. One common approach involves the reaction of butanamide with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors where butanamide and methylamine are combined in the presence of a catalyst. The reaction mixture is then subjected to purification processes to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-(Methylamino)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitriles or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(Methylamino)butanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Methylamino)butanamide involves its interaction with specific molecular targets. The methylamino group can form hydrogen bonds and participate in electrostatic interactions with biological molecules, influencing their function and activity. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

    Butanamide: The parent compound, lacking the methylamino group.

    N-Methylbutanamide: A similar compound with the methyl group attached to the nitrogen atom.

    4-(Dimethylamino)butanamide: A derivative with an additional methyl group on the amino nitrogen.

Uniqueness: 4-(Methylamino)butanamide is unique due to the specific positioning of the methylamino group, which imparts distinct chemical and physical properties compared to its analogs

Properties

IUPAC Name

4-(methylamino)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-7-4-2-3-5(6)8/h7H,2-4H2,1H3,(H2,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTFQUPGWBMXMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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